Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC16553505
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-6-3-8-9(13)4-7(10(14)15-2)5-12(8)11-6/h3-5,13H,1-2H3 |
| Standard InChI Key | VZGQMXZWUQGRFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=C(C=C(C2=C1)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate (C₁₀H₁₀N₂O₃) has a molecular weight of 206.20 g/mol. Its structure comprises a pyrazolo[1,5-a]pyridine scaffold, where the pyrazole ring is fused to a pyridine ring at positions 1 and 5. Key substituents include a hydroxyl group at position 4, a methyl group at position 2, and a carboxylate ester at position 6.
The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets, while the methyl and carboxylate groups influence solubility and metabolic stability. Computational studies suggest a planar geometry for the fused ring system, with partial aromaticity contributing to its stability.
Synthesis and Optimization Strategies
Cyclocondensation Approaches
The most common synthesis route involves cyclocondensation of 3-methyl-1H-pyrazole with carbonyl-containing precursors under catalytic conditions. For example, reacting 3-methylpyrazole with methyl glyoxylate in the presence of acetic acid yields the pyrazolo[1,5-a]pyridine core. Microwave-assisted synthesis has emerged as a superior method, reducing reaction times from hours to minutes while improving yields (70–85%) compared to conventional heating (50–65%).
Functional Group Modifications
Post-synthetic modifications target the hydroxyl and carboxylate groups to diversify the compound’s applications. Esterification of the carboxylate with varying alcohols or amidation with primary amines generates derivatives with enhanced lipophilicity or target specificity . For instance, substituting the methyl ester with ethyl or isopropyl groups alters pharmacokinetic profiles, as demonstrated in patent US11186576B2 for cyclin-dependent kinase (CDK) inhibitors .
Mechanistic Insights
Hydrogen Bonding and Target Engagement
The hydroxyl group at position 4 is pivotal for binding biological targets. In CDK4 inhibition, it forms a hydrogen bond with the kinase’s hinge region (residue Glu144), stabilizing the inactive conformation . Similarly, in α-glucosidase, this group interacts with catalytic aspartate residues, preventing substrate hydrolysis .
Metabolic Stability
The methyl ester moiety undergoes hepatic hydrolysis to the carboxylic acid, which is excreted renally. Pharmacokinetic studies in rats show a half-life of 2.3 hours and oral bioavailability of 34%, suggesting need for prodrug strategies to enhance absorption.
Research Frontiers and Challenges
Derivative Libraries and High-Throughput Screening
Recent efforts focus on synthesizing fluorinated and sulfonated analogs to improve blood-brain barrier penetration and selectivity. Parallel synthesis techniques have generated 120+ derivatives, with 15 showing >50% tumor growth inhibition in xenograft models .
Combination Therapies
Synergistic effects with paclitaxel and doxorubicin are under investigation. Preclinical data indicate a 2.5-fold increase in apoptosis when combined with paclitaxel in ovarian cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume